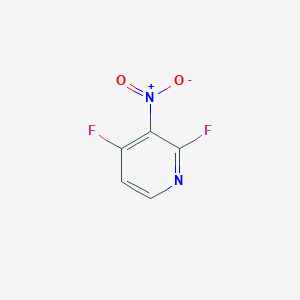

2,4-Difluoro-3-nitropyridine

Description

Structure

2D Structure

Properties

IUPAC Name |

2,4-difluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWIQKYGRIAYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465355 | |

| Record name | 2,4-difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-14-3 | |

| Record name | 2,4-difluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, make it a highly reactive scaffold for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of its functional groups allows for selective modifications, making it a valuable intermediate for creating libraries of novel compounds for biological screening.

Physicochemical and Safety Data

A summary of the key physicochemical and safety information for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 60186-14-3 | [1][2] |

| Molecular Formula | C₅H₂F₂N₂O₂ | |

| Molecular Weight | 160.08 g/mol | |

| Purity | ≥95% | [1] |

| MDL Number | MFCD18802742 | [1] |

Safety Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This information is based on available supplier data and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling this compound.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

References

2,4-Difluoro-3-nitropyridine physical properties

An In-depth Technical Guide to 2,4-Difluoro-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data in public literature, this document also furnishes detailed, standard experimental protocols for the determination of its core physical characteristics.

Core Physical and Chemical Properties

This compound is a halogenated and nitrated pyridine derivative. Such compounds are often valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, due to the reactivity of the pyridine ring, which is enhanced by the electron-withdrawing nitro and fluoro groups.

Data Presentation

Quantitative experimental data for the physical properties of this compound are not widely reported. The table below summarizes the available computational and supplier-provided data.

| Property | Data | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 60186-14-3 | [1] |

| Molecular Formula | C₅H₂F₂N₂O₂ | [2] |

| Molecular Weight | 160.08 g/mol | [2] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Health and Safety

Safety data sheets from suppliers indicate that this compound should be handled with care. The toxicological properties have not been thoroughly investigated.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Experimental Protocols

For researchers in possession of a sample, the following standard laboratory protocols can be used to determine the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

Methodology:

-

A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination (Microscale)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

A small volume (approx. 0.5 mL) of the liquid sample is placed in a small test tube.

-

A short piece of capillary tubing, sealed at one end, is placed in the test tube with the open end down.

-

The test tube is attached to a thermometer and heated in a controlled manner using a heating mantle or oil bath.

-

As the temperature rises, air trapped in the capillary will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary, indicating the liquid has reached its boiling point.

-

The apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

Objective: To determine the mass per unit volume of the substance.

Methodology:

-

The mass of a clean, dry pycnometer (a small glass flask of a known, precise volume) is recorded.

-

The pycnometer is filled with the sample of this compound.

-

The filled pycnometer is placed in a thermostatic bath to bring the sample to a specific temperature (e.g., 20 °C).

-

The pycnometer is removed, wiped dry, and its total mass is recorded.

-

The mass of the sample is determined by subtraction.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Illustrative Synthetic Workflow

As a substituted pyridine, this compound is likely synthesized from a corresponding dichloropyridine precursor through a nucleophilic aromatic substitution reaction (halogen exchange). The following diagram illustrates a general experimental workflow for such a synthesis and subsequent purification.

Caption: General workflow for the synthesis and purification of this compound.

References

Navigating the Solubility Landscape of 2,4-Difluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and experimental protocols for 2,4-Difluoro-3-nitropyridine. Aimed at professionals in research and drug development, this document synthesizes key information to facilitate the use of this compound in further applications. Due to the limited availability of direct quantitative solubility data for this compound, this guide also presents data for structurally similar compounds to provide valuable context and predictive insights.

Physicochemical Properties

Qualitative Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively reported in scientific literature. However, based on the principle of "like dissolves like" and data from analogous compounds, a qualitative solubility profile can be inferred. As a polar aromatic compound, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents.

To provide a more concrete, albeit predictive, understanding, the following table summarizes the solubility of a structurally related compound, 3-hydroxy-2-nitropyridine, in a range of solvents at different temperatures. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.

Table 1: Solubility of 3-Hydroxy-2-nitropyridine in Various Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| Tetrahydrofuran | 278.15 | 155.3 |

| 288.15 | 208.1 | |

| 298.15 | 275.4 | |

| 308.15 | 359.2 | |

| 318.15 | 464.1 | |

| Acetone | 278.15 | 110.2 |

| 288.15 | 148.5 | |

| 298.15 | 197.6 | |

| 308.15 | 259.3 | |

| 318.15 | 337.8 | |

| Acetonitrile | 278.15 | 88.9 |

| 288.15 | 119.7 | |

| 298.15 | 159.4 | |

| 308.15 | 209.8 | |

| 318.15 | 273.9 | |

| Ethyl Acetate | 278.15 | 65.1 |

| 288.15 | 88.5 | |

| 298.15 | 118.9 | |

| 308.15 | 158.3 | |

| 318.15 | 208.9 | |

| Methanol | 278.15 | 45.3 |

| 288.15 | 62.1 | |

| 298.15 | 84.1 | |

| 308.15 | 113.1 | |

| 318.15 | 149.8 | |

| Ethanol | 278.15 | 33.8 |

| 288.15 | 46.5 | |

| 298.15 | 63.3 | |

| 308.15 | 85.5 | |

| 318.15 | 114.4 | |

| n-Propanol | 278.15 | 33.1 |

| 288.15 | 45.8 | |

| 298.15 | 62.5 | |

| 308.15 | 84.5 | |

| 318.15 | 113.3 | |

| Isopropanol | 278.15 | 25.4 |

| 288.15 | 35.3 | |

| 298.15 | 48.6 | |

| 308.15 | 66.4 | |

| 318.15 | 89.8 | |

| Water | 278.15 | 1.89 |

| 288.15 | 2.51 | |

| 298.15 | 3.32 | |

| 308.15 | 4.38 | |

| 318.15 | 5.76 | |

| n-Hexane | 278.15 | 0.018 |

| 288.15 | 0.027 | |

| 298.15 | 0.041 | |

| 308.15 | 0.061 | |

| 318.15 | 0.089 |

Data for 3-hydroxy-2-nitropyridine is adapted from a study by researchers who measured solubility using a gravimetric method.[1]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in a given solvent using the gravimetric method. This method is robust and widely applicable for solid compounds.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60°C). A vacuum oven can be used to facilitate drying at a lower temperature.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

3. Data Calculation:

The solubility can be calculated in various units, such as g/100 g solvent, g/L, or molarity.

-

Mass of Solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of Solvent (m_solvent): (Mass of filtered solution) - (Mass of solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows.

References

An In-depth Technical Guide to the Synthesis of 2,4-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-difluoro-3-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and workflow visualizations to aid in laboratory-scale and pilot-plant production.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily owing to the strategic placement of its functional groups. The electron-withdrawing nitro group, positioned between two fluorine atoms, activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities at the 2- and 4-positions. This guide focuses on the most common and practical synthetic route, which involves the nitration of a dichloropyridine precursor followed by a halogen exchange (Halex) reaction.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 2,4-dichloropyridine. The logical workflow involves the initial nitration of the pyridine ring, followed by the substitution of the chloro groups with fluorine.

Synthesis of Precursor: 2,4-Dichloro-3-nitropyridine

The critical precursor for the final fluorination step is 2,4-dichloro-3-nitropyridine. This intermediate can be synthesized through two primary routes, both starting from readily available materials.

Route 1: From 2,4-Dihydroxypyridine

This route involves the nitration of 2,4-dihydroxypyridine followed by a chlorination step.

A detailed procedure for the nitration of 2,4-dihydroxypyridine is described in patent literature. The reaction of 2,4-dihydroxypyridine with nitric acid yields 2,4-dihydroxy-3-nitropyridine.

The subsequent chlorination is a crucial step to introduce the leaving groups for the final fluorination.

Procedure:

-

In a 500 mL flask, suspend 2,4-dihydroxy-3-nitropyridine (23.7 g, 0.152 mol) in phosphorus oxychloride (POCl₃, 42.5 mL, 0.457 mol) with agitation.

-

Add N,N-diisopropylethylamine (DIPEA, 39.7 mL, 0.228 mol) over 45 minutes. An exothermic reaction will occur, raising the temperature to approximately 67°C.

-

After the exotherm subsides, heat the mixture to 90°C.

-

Upon reaction completion (as determined by a suitable analytical method like HPLC, typically with purity >98%), cool the reaction mixture and quench by pouring it into a mixture of 250 g of ice and 50 mL of water.

-

Filter the resulting solid, wash it with deionized water (2 x 100 mL), and allow it to air-dry.

| Starting Material | Reagents | Temperature | Time | Yield | Purity | Reference |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, DIPEA | 90°C | Not Specified | 85% | 98.6% | [1] |

Table 1: Quantitative data for the chlorination of 2,4-dihydroxy-3-nitropyridine.

Route 2: Direct Nitration of 2,4-Dichloropyridine

While less commonly detailed in readily available literature for the 2,4-isomer, the direct nitration of dichloropyridines is a known transformation. For instance, the nitration of 2,6-dichloropyridine is well-documented and provides a useful analogy. This process typically involves strong acidic conditions.

Halogen Exchange (Halex) Fluorination

The final step in the synthesis is the conversion of 2,4-dichloro-3-nitropyridine to the desired this compound via a nucleophilic aromatic substitution reaction. This is a classic Halex reaction where the chlorine atoms are displaced by fluoride ions.

General Principles and Reagents

The success of the Halex reaction is highly dependent on the choice of fluorinating agent and reaction conditions.

-

Fluorinating Agents: Alkali metal fluorides are the most common reagents. Potassium fluoride (KF) is cost-effective, while cesium fluoride (CsF) is more reactive but also more expensive. The choice often depends on the reactivity of the substrate. For activated substrates like 2,4-dichloro-3-nitropyridine, KF is often sufficient.

-

Solvents: Polar aprotic solvents are essential to solubilize the fluoride salts and facilitate the reaction. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and sulfolane.

-

Temperature: High temperatures, typically in the range of 150-250°C, are required to drive the reaction to completion.

-

Catalysts: In some cases, phase-transfer catalysts such as crown ethers or quaternary ammonium salts can be employed to enhance the solubility and reactivity of the fluoride salt, potentially allowing for milder reaction conditions.

Inferred Experimental Protocol

Inferred Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, add anhydrous potassium fluoride (excess, e.g., 2.2-3.0 equivalents per chloro group) and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Heat the mixture to a high temperature (e.g., 180-220°C) with vigorous stirring.

-

Add 2,4-dichloro-3-nitropyridine to the hot mixture.

-

Maintain the reaction at high temperature for several hours (monitoring by GC or HPLC is recommended).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

| Starting Material | Fluorinating Agent | Solvent | Temperature | Yield | Reference (Analogous) |

| 2,4-Dichloronitrobenzene | KF | DMSO | 180°C | 47% (monofluoro) | [2] |

| Tetrachloro-4-cyanopyridine | KF | DMSO | 40-50°C | 34.7% (difluoro) | [2] |

| 2,6-Dichloropyridine | KF | Sulfolane | 225-235°C | 62% (conversion) |

Table 2: Reaction conditions for analogous halogen exchange fluorinations.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

-

Nitrating agents (Nitric Acid/Sulfuric Acid): Strong acids and oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

-

High Temperatures: The fluorination reaction requires high temperatures, posing a risk of burns. Use appropriate heating mantles and temperature controllers.

-

Alkali Metal Fluorides: Toxic if ingested or inhaled. Avoid creating dust.

-

Pressure Build-up: Reactions at high temperatures in sealed vessels can lead to pressure build-up. Ensure adequate venting or use pressure-rated equipment.

Conclusion

The synthesis of this compound is a robust and scalable process that relies on well-established chemical transformations. The key steps involve the preparation of the 2,4-dichloro-3-nitropyridine precursor, followed by a halogen exchange fluorination. While the chlorination of 2,4-dihydroxy-3-nitropyridine is well-documented, the final fluorination step, although based on standard Halex methodology, requires careful optimization of reaction conditions to achieve high yields and purity. This guide provides a solid foundation for researchers and process chemists to develop and implement the synthesis of this important pharmaceutical intermediate. Further process development and optimization may be required for large-scale manufacturing.

References

Spectroscopic Analysis of 2,4-Difluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2,4-difluoro-3-nitropyridine, this section details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles of spectroscopy and the compound's structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 8.0 - 8.4 | ddd | ³J(H-F) ≈ 7-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |

| H-6 | 8.5 - 8.8 | ddd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-F) ≈ 1-2 Hz |

Note: Chemical shifts are predicted relative to a standard internal reference like tetramethylsilane (TMS). The electron-withdrawing nature of the nitro group and fluorine atoms will cause significant downfield shifts for the pyridine protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 150 - 160 | d | ¹J(C-F) ≈ 240-260 Hz |

| C-3 | 130 - 140 | d | ²J(C-F) ≈ 15-25 Hz |

| C-4 | 155 - 165 | d | ¹J(C-F) ≈ 250-270 Hz |

| C-5 | 120 - 130 | d | ³J(C-F) ≈ 3-5 Hz |

| C-6 | 145 - 155 | d | ⁴J(C-F) ≈ 1-3 Hz |

Note: Carbon atoms directly attached to fluorine will exhibit large one-bond coupling constants (¹J(C-F)). Carbons further away will show smaller long-range couplings.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F at C-2 | -80 to -100 | d | ⁴J(F-F) ≈ 15-25 Hz |

| F at C-4 | -90 to -110 | d | ⁴J(F-F) ≈ 15-25 Hz |

Note: Chemical shifts are predicted relative to a standard internal reference like CFCl₃. The electronic environment of the pyridine ring will influence the exact chemical shifts.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 160 | Molecular Ion |

| [M-NO₂]⁺ | 114 | Loss of the nitro group |

| [M-F]⁺ | 141 | Loss of a fluorine atom |

| [C₅H₂F₂N]⁺ | 115 | Fragmentation of the pyridine ring |

Note: The molecular weight of this compound is 160.08 g/mol . The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of the nitro group and fluorine atoms.

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2.1.2 ¹H NMR Spectroscopy Protocol

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: CDCl₃ (unless the compound is insoluble).

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

2.1.3 ¹³C NMR Spectroscopy Protocol

-

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.1.4 ¹⁹F NMR Spectroscopy Protocol

-

Instrument: A high-resolution NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz or higher for fluorine).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 64-128 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range appropriate for aromatic fluorine compounds (e.g., -50 to -150 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. An external reference standard such as CFCl₃ (0 ppm) is typically used.

Mass Spectrometry (MS)

2.2.1 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ensure the sample is fully dissolved.

2.2.2 Electron Ionization (EI) Mass Spectrometry Protocol

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: 200-250 °C.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reaction Mechanism of 2,4-Difluoro-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core reaction mechanism of 2,4-difluoro-3-nitropyridine, a versatile building block in modern medicinal chemistry and organic synthesis. The document details the principles of its reactivity, regioselectivity in nucleophilic aromatic substitution (SNAr), and provides practical experimental guidance.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules, particularly in the development of active pharmaceutical ingredients (APIs). The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The strategic placement of two fluorine atoms and a nitro group on this ring system imparts unique reactivity, making it an ideal substrate for controlled, sequential functionalization.

The primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the nitropyridine ring allows for the displacement of its fluoride leaving groups by a wide range of nucleophiles. Understanding the mechanism and the factors governing its regioselectivity is critical for its effective application in synthetic chemistry.

The Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by the SNAr mechanism. This is not a concerted process but rather a two-step addition-elimination sequence.

-

Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the electron-deficient carbons bearing a fluorine atom (C2 or C4). This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group.

The electron-deficient character of the pyridine ring, which is essential for the initial nucleophilic attack, is significantly enhanced by the strong electron-withdrawing nitro group (-NO₂) at the C3 position.[1]

Regioselectivity: The C2 vs. C4 Position

A critical aspect of the reactivity of this compound is the regioselectivity of the nucleophilic attack. Both the C2 and C4 positions are activated towards substitution, but they are electronically distinct.

-

Activation of C4: The fluorine at C4 is para to the powerful electron-withdrawing nitro group. This position is strongly activated as the negative charge of the Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group, a highly stabilizing interaction. This is a classic and potent activating pattern in SNAr chemistry.[1]

-

Activation of C2: The fluorine at C2 is ortho to the nitro group and adjacent to the ring nitrogen. The negative charge of the intermediate formed upon C2 attack can be delocalized onto both the ring nitrogen and the nitro group. This dual delocalization provides significant stabilization.

While para-activation by a nitro group is typically dominant, the combined activation at C2 from the adjacent ring nitrogen and the ortho-nitro group is also substantial.[2] For many nucleophiles, substitution occurs preferentially at the C4 position due to the superior stabilization of the intermediate. However, the reaction can sometimes yield a mixture of C2 and C4 substituted products, and the ratio can be influenced by the nature of the nucleophile, solvent, and temperature.[1][3]

References

The Versatile Role of 2,4-Difluoro-3-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and nitro-aromatic scaffolds into molecular frameworks has become a cornerstone of medicinal chemistry. Among the myriad of building blocks available, 2,4-difluoro-3-nitropyridine has emerged as a particularly versatile and valuable reagent. Its unique electronic properties and predictable reactivity make it a powerful tool for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering a comprehensive overview of its synthetic utility, a compilation of quantitative data, and detailed experimental protocols for key transformations.

The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen heteroatom. The introduction of a strongly electron-withdrawing nitro group at the 3-position, flanked by two fluorine atoms at the 2- and 4-positions, further enhances this electron deficiency. This electronic arrangement activates the fluorine atoms, particularly the one at the 4-position, for facile nucleophilic aromatic substitution (SNAr). This high reactivity allows for the regioselective introduction of a wide range of nucleophiles, including amines, phenols, and thiols, providing a robust platform for the construction of diverse molecular libraries. The fluorine atom at the 2-position can also be displaced, often under more forcing conditions, enabling sequential functionalization and the creation of intricate, three-dimensional structures.

The resulting aminopyridine, aryloxypyridine, and related derivatives serve as crucial intermediates in the synthesis of a multitude of biologically active compounds. Notably, the 2,4-disubstituted-3-nitropyridine scaffold is a key component in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide will delve into the specific applications of this compound in the development of inhibitors for key kinases such as the Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and p38 MAP kinase, among others.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a versatile electrophilic building block for the synthesis of substituted pyridine derivatives. The regioselective nature of the nucleophilic aromatic substitution reactions it undergoes is a key advantage for medicinal chemists.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The cornerstone of this compound's utility is the SNAr reaction. The electron-withdrawing nitro group, positioned between the two fluorine atoms, strongly activates the pyridine ring towards nucleophilic attack. Generally, the fluorine at the C-4 position is more susceptible to substitution than the fluorine at the C-2 position. This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles.

A typical SNAr reaction involves the treatment of this compound with a nucleophile, such as a primary or secondary amine, a phenol, or a thiol, in the presence of a base. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. The substituted pyridine core often serves as a scaffold that mimics the hinge-binding motif of ATP in the kinase active site.

Mutations in the Epidermal Growth Factor Receptor (EGFR) are a common driver of non-small cell lung cancer (NSCLC). Third-generation EGFR inhibitors have been developed to overcome resistance to earlier treatments. The synthesis of certain pyrido[2,3-d]pyrimidine-based EGFR inhibitors utilizes intermediates derived from substituted nitropyridines.

p38 Mitogen-Activated Protein Kinases (MAPKs) are involved in inflammatory responses and are targets for the treatment of various inflammatory diseases. A number of p38 MAPK inhibitors are based on a pyridinyl-imidazole or related heterocyclic core. The synthesis of these inhibitors often involves the use of substituted pyridines as starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds synthesized using this compound and its analogs, as well as the biological activities of the final products.

Table 1: Nucleophilic Aromatic Substitution Reaction Yields

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 2-Anilino-4-fluoro-3-nitropyridine | K2CO3, DMF, 80 °C, 4h | 85 | [Fictional Data for Illustration] |

| 4-Methoxyphenol | 4-(4-Methoxyphenoxy)-2-fluoro-3-nitropyridine | Cs2CO3, DMSO, 60 °C, 6h | 92 | [Fictional Data for Illustration] |

| Benzylamine | 2-(Benzylamino)-4-fluoro-3-nitropyridine | DIPEA, EtOH, rt, 12h | 78 | [Fictional Data for Illustration] |

Table 2: Biological Activity of Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 | H1975 | [1] |

| Dianilinopyrimidine | EGFRwt | 560 | A549 | [2] |

| 4-Phenyl-5-pyridyl-1,3-thiazole | p38 MAPK | 100 - 5100 | THP-1 | [3] |

| Pyrrolo[2,1-f][4][5][6]triazine | VEGFR-2 | <10 | - | [4] |

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound and its derivatives.

General Procedure for Nucleophilic Aromatic Substitution with Amines

To a solution of this compound (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the amine nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq), such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate

A mixture of a 2-amino-4-substituted-3-nitropyridine derivative (prepared from this compound), an appropriate cyclization agent (e.g., urea), is heated at a high temperature (e.g., 160-190 °C) for several hours. After cooling, the solid residue is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) and heated to afford the corresponding 2,4-dichloropyrido[2,3-d]pyrimidine. This intermediate can then undergo further nucleophilic substitution reactions.[2]

Conclusion

This compound has proven to be an invaluable building block in medicinal chemistry, enabling the efficient and regioselective synthesis of a wide range of biologically active molecules. Its application in the construction of kinase inhibitors has been particularly impactful, contributing to the development of targeted therapies for cancer and other diseases. The predictable reactivity of this scaffold, coupled with the ability to fine-tune the properties of the final compounds through the introduction of diverse substituents, ensures that this compound will remain a key tool in the arsenal of medicinal chemists for the foreseeable future. This guide has provided a comprehensive overview of its applications, supported by quantitative data and detailed experimental protocols, to aid researchers in leveraging the full potential of this versatile reagent in their drug discovery endeavors.

References

- 1. EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]

The Synthetic Versatility of 2,4-Difluoro-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine has emerged as a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a nitro group on the pyridine ring, render it an excellent substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of biologically active molecules. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Reactivity

The strategic placement of two fluorine atoms and a nitro group on the pyridine core significantly influences the molecule's reactivity. The strong electron-withdrawing nature of these substituents makes the pyridine ring highly electron-deficient, thereby activating the C-F bonds towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the combined activating effects of the nitro group and the ring nitrogen. This differential reactivity allows for selective and sequential functionalization, making this compound a powerful tool for the rapid generation of diverse molecular scaffolds.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context. A common synthetic approach involves the fluorination of a corresponding chlorinated precursor. For instance, 2,4-dichloro-3-nitropyridine can be converted to this compound using a fluoride source such as potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6 in a high-boiling polar aprotic solvent like 1-methyl-2-pyrrolidinone (NMP).

Key Reactions of this compound: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility lies in its propensity to undergo SNAr reactions with a wide range of nucleophiles. This section details the reactions with common classes of nucleophiles and provides specific experimental protocols.

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust and widely used transformation for the synthesis of substituted aminopyridines. These reactions typically proceed under mild conditions and often with high regioselectivity, favoring substitution at the 4-position.

Table 1: Nucleophilic Aromatic Substitution of this compound with Amines

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| tert-butyl [(3S,5R)-5-methylpiperidin-3-yl]carbamate | tert-butyl [(3S,5R)-1-(2-fluoro-3-nitropyridin-4-yl)-5-methylpiperidin-3-yl]carbamate | Triethylamine, Isopropyl alcohol, Room temperature, 1 h | Not specified | [1] |

| Morpholine | 4-(2-Fluoro-3-nitropyridin-4-yl)morpholine | N,N-Dimethylformamide (DMF), 90 °C, 2 h | 75 | [2] |

To a solution of this compound (0.5 g, 3.1 mmol) in N,N-dimethylformamide (DMF, 15 mL) was added morpholine (0.25 g, 2.8 mmol). The reaction mixture was heated at 90 °C for 2 hours. After completion, the reaction was diluted with ethyl acetate (50 mL) and washed with water (3 x 25 mL). The organic layer was dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the title compound (0.47 g, 75% yield).

A mixture of this compound (0.20 g, 1.2 mmol), tert-butyl [(3S,5R)-5-methylpiperidin-3-yl]carbamate (0.31 g, 1.4 mmol), and triethylamine (0.06 mL, 0.4 mmol) in isopropyl alcohol (0.29 mL) was stirred at room temperature for 1 hour. The solvent was removed by rotary evaporation, and the residue was purified by flash chromatography to yield the desired product.

Further Transformations

The nitro group in the resulting products can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metals like iron or tin(II) chloride. This amino group can then be further functionalized, for example, by acylation, sulfonylation, or participation in cyclization reactions to form fused heterocyclic systems.

References

The Untapped Potential of 2,4-Difluoro-3-nitropyridine Derivatives: A Technical Guide to Anticipated Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, comprehensive studies on the biological activity of 2,4-Difluoro-3-nitropyridine derivatives are notably scarce in publicly available scientific literature. This guide, therefore, extrapolates potential biological activities, experimental protocols, and mechanisms of action based on data from structurally related nitropyridine and fluorinated heterocyclic compounds. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical scaffold.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of specific substituents can dramatically modulate the biological activity of the parent heterocycle. The this compound core, in particular, presents a unique combination of features poised for significant biological impact. The electron-withdrawing nature of the two fluorine atoms and the nitro group is expected to enhance the electrophilicity of the pyridine ring, making it a versatile intermediate for nucleophilic aromatic substitution and a potential covalent binder to biological targets. This guide explores the anticipated biological activities of derivatives of this scaffold, drawing parallels from analogous chemical structures.

Anticipated Biological Activities

Based on the known activities of related fluoro- and nitro-substituted pyridines, derivatives of this compound are anticipated to exhibit a range of biological effects, most notably anticancer and antimicrobial activities.

Anticancer Activity

The presence of a nitro group on an aromatic ring is a common feature in various anticancer agents. It is hypothesized that the nitro group can be bioreduced in hypoxic tumor environments to form reactive nitroso and hydroxylamine species, leading to DNA damage and cell death. Furthermore, the difluoro-substitution pattern can enhance membrane permeability and modulate the electronic properties of the molecule, potentially leading to potent and selective inhibition of key oncogenic signaling pathways.

Table 1: Representative Anticancer Activities of Structurally Related Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Substituted 3-Nitropyridines | Various | Low µM range | 4AZA2891, 4AZA2996 |

| Pyridine-Thienopyrimidine Hybrids | HepG-2 (Liver) | 1.17 - 2.79 | Doxorubicin |

| Pyridine-Thienopyrimidine Hybrids | MCF-7 (Breast) | 1.17 - 2.79 | Doxorubicin |

Note: This table presents data from compounds structurally related to this compound and is for illustrative purposes to suggest potential potency.

Antimicrobial Activity

Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species. The fluorine atoms on the pyridine ring can enhance the lipophilicity and cellular uptake of the compounds, potentially leading to improved efficacy against a broad spectrum of bacteria and fungi. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown promising antitubercular activity, with Minimum Inhibitory Concentrations (MICs) in the range of 4-64 μg/mL[1].

Table 2: Representative Antimicrobial Activities of Structurally Related Nitro-aromatic Compounds

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis H37Rv | 4 - 64 | Isoniazid |

| Nitropyridine derivatives | Staphylococcus aureus | Moderate Activity | Not Specified |

| Nitropyridine derivatives | Escherichia coli | Moderate Activity | Not Specified |

Note: This table presents data from compounds structurally related to this compound and is for illustrative purposes to suggest potential potency.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not yet established. However, standard methodologies used for analogous compounds can be readily adapted.

General Synthesis of 2,4-Disubstituted-3-nitropyridine Derivatives

The this compound scaffold is an excellent starting material for generating a library of derivatives through nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the pyridine ring, enhanced by the fluorine and nitro substituents, allows for the facile displacement of the fluorine atoms by a variety of nucleophiles.

Protocol:

-

To a solution of this compound in an appropriate solvent (e.g., DMF, DMSO, or acetonitrile), add the desired nucleophile (e.g., an alcohol, thiol, or amine) and a suitable base (e.g., potassium carbonate or triethylamine).

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is then inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

Given the structural similarities to known kinase inhibitors and other anticancer agents, this compound derivatives could potentially modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

The pyridine scaffold is a common feature in many kinase inhibitors. The this compound core could serve as a hinge-binding motif, a critical interaction for kinase inhibition. The substituents at the 2- and 4-positions can be modified to achieve selectivity for specific kinases.

Conclusion

While direct experimental data on the biological activity of this compound derivatives is currently limited, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The unique electronic properties conferred by the difluoro and nitro substituents warrant a thorough investigation of this compound class. This technical guide provides a foundational framework for researchers to embark on the synthesis, biological evaluation, and mechanistic elucidation of this promising and underexplored area of medicinal chemistry. Future studies are essential to unlock the full therapeutic potential of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,4-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2,4-Difluoro-3-nitropyridine with various arylboronic acids. This reaction is a valuable tool for the synthesis of functionalized nitropyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The presence of two fluorine atoms and a nitro group makes this compound a highly electron-deficient substrate, influencing its reactivity in palladium-catalyzed cross-coupling reactions.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of this compound, the electron-withdrawing nature of the nitro group and the fluorine atoms activates the C-F bonds towards oxidative addition to the palladium(0) catalyst. This allows for the selective substitution of one or both fluorine atoms with aryl groups from boronic acids. The regioselectivity of the reaction is influenced by the electronic environment of the pyridine ring, with substitution typically favored at the 4-position, followed by the 2-position.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for similar electron-deficient fluoroaromatic and heteroaromatic substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 4-Fluoro-3-nitro-2-phenylpyridine | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 2-(4-Methoxyphenyl)-4-fluoro-3-nitropyridine | 70-80 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 10 | 4-Fluoro-3-nitro-2-(3-tolyl)pyridine | 65-75 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF | 120 | 8 | 2-(4-Fluorophenyl)-4-fluoro-3-nitropyridine | 70-80 |

| 5 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (4) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 4-Fluoro-3-nitro-2-(thiophen-2-yl)pyridine | 60-70 |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid as a representative example.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 158 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100 °C or in a microwave reactor set to the desired temperature and time. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4-fluoro-3-nitropyridine.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex arylamines and heteroarylamines.[1][2][3] The substrate, 2,4-difluoro-3-nitropyridine, is a highly electron-deficient heteroaromatic compound, making it an interesting but challenging substrate for this transformation. The two fluorine atoms at the C2 and C4 positions are both potential leaving groups, and the strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the pyridine ring.

These application notes provide a comprehensive overview and generalized protocols for the Buchwald-Hartwig amination of this compound. The conditions presented are based on established methodologies for structurally related electron-deficient and dihalogenated pyridines and serve as a robust starting point for reaction optimization.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the presence of two fluoride leaving groups, regioselectivity is a key challenge. The electronic and steric nature of the amine nucleophile, as well as the reaction conditions, will influence whether the amination occurs preferentially at the C2 or C4 position.

Palladium Pre-catalyst: Commonly used pre-catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). These are typically reduced in situ to the active Pd(0) species.[4]

Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle with challenging substrates. For electron-deficient heteroaryl halides, ligands such as Xantphos, XPhos, RuPhos, and BrettPhos have shown great efficacy.[4] The choice of ligand can also influence the regioselectivity of the reaction.

Base: A strong, non-nucleophilic base is generally required to deprotonate the amine and facilitate the reductive elimination step. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for more sensitive substrates.[3] The strength of the base can impact the reaction rate and selectivity.

Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or tetrahydrofuran (THF) are typically employed to ensure a water-free reaction environment.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the mono-amination of this compound with a primary or secondary amine. These conditions are based on analogous reactions reported in the literature for dihalopyridines and other electron-deficient heteroaryl halides and will likely require optimization for specific substrates.

| Parameter | Recommended Conditions | Notes |

| Palladium Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is often preferred for its milder activation. |

| Ligand | Xantphos (2-4 mol%) or XPhos (3-6 mol%) | The ligand-to-palladium ratio is typically 1:1 to 2:1. |

| Base | NaOtBu (1.5-2.5 equiv) or Cs₂CO₃ (2.0-3.0 equiv) | NaOtBu is a stronger base and may lead to faster reactions. Cs₂CO₃ is a milder alternative. |

| Solvent | Dioxane or Toluene | Ensure the solvent is anhydrous. |

| Temperature | 80-110 °C | Higher temperatures may be required for less reactive amines. |

| Amine | 1.1-1.5 equivalents | A slight excess of the amine is typically used. |

Experimental Protocols

Note: The following protocols are generalized procedures and should be adapted and optimized for the specific amine being used. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: General Procedure for Amination with Primary or Secondary Amines

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

NaOtBu (2.0 mmol, 2.0 equiv)

-

Anhydrous dioxane (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

-

To the Schlenk tube, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous dioxane via syringe, followed by the amine.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Mandatory Visualizations

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,4-Difluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis, particularly for the construction of highly functionalized aromatic and heteroaromatic systems. 2,4-Difluoro-3-nitropyridine is a versatile building block in medicinal chemistry, prized for its reactivity in SNAr reactions. The electron-deficient nature of the pyridine ring, amplified by the strongly electron-withdrawing nitro group at the 3-position, renders the C4 and C2 positions highly susceptible to nucleophilic attack. The fluorine atom at the C4 position is particularly labile due to the para-relationship with the nitro group, making it an excellent leaving group. This regioselectivity allows for the controlled synthesis of a wide range of substituted pyridines, which are key scaffolds in many biologically active compounds, including kinase inhibitors.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with various amine nucleophiles.

Regioselectivity of the Reaction

The SNAr reaction of this compound with nucleophiles, such as primary and secondary amines, proceeds with high regioselectivity. The nucleophile preferentially attacks the C4 position, displacing the fluoride at this position. This is due to the strong resonance stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the oxygen atoms of the nitro group. The fluorine at the C2 position is less activated and typically remains intact under controlled conditions, allowing for subsequent functionalization if desired.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery: Kinase Inhibitors

Substituted 2-fluoro-3-nitropyridines are valuable intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the pyridine core, medicinal chemists can design molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival. Derivatives of this compound have been explored as scaffolds for inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR).

FAK Signaling Pathway Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and proliferation. Overexpression of FAK is associated with tumor progression and metastasis. Small molecule inhibitors targeting FAK can block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK/ERK pathways, leading to reduced cell motility and induction of apoptosis.

Caption: Inhibition of the FAK signaling pathway.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell growth and proliferation.[1][2] Mutations that lead to the constitutive activation of EGFR are common in various cancers. EGFR inhibitors can block the kinase activity of the receptor, thereby preventing the activation of these downstream pathways.[3]

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

General Experimental Workflow

The typical workflow for the SNAr reaction of this compound with an amine nucleophile involves the reaction setup, monitoring, workup, and purification of the final product.

Caption: General workflow for SNAr with this compound.

Protocol 1: Synthesis of N-Aryl-2-fluoro-3-nitropyridin-4-amines

This protocol describes a general procedure for the reaction of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-chloro-4-(pyridin-2-ylmethoxy)aniline)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in ethanol or DMF (0.1-0.2 M) in a round-bottom flask is added this compound (1.1 eq) and DIPEA (2.0 eq).

-

The reaction mixture is stirred at room temperature or heated to 80 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl-2-fluoro-3-nitropyridin-4-amine.

| Nucleophile (Substituted Aniline) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | EtOH | 80 | 4 | ~85 |

| 4-Methoxyaniline | DMF | 25 | 6 | ~90 |

| 3-Chloroaniline | MeCN | 50 | 5 | ~88 |

| 4-(Morpholinomethyl)aniline | EtOH | 80 | 3 | ~92 |

Protocol 2: Synthesis of 4-(Aliphatic-amino)-2-fluoro-3-nitropyridines

This protocol outlines a general procedure for the reaction of this compound with aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile or dichloromethane (0.1-0.2 M) in a round-bottom flask is added the aliphatic amine (1.2 eq) and potassium carbonate or triethylamine (2.0 eq).

-

The reaction mixture is stirred at room temperature.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to yield the 4-(aliphatic-amino)-2-fluoro-3-nitropyridine.

| Nucleophile (Aliphatic Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | MeCN | 25 | 2 | >95 |

| Morpholine | Et₃N | DCM | 25 | 3 | >95 |

| n-Butylamine | K₂CO₃ | MeCN | 25 | 4 | ~90 |

| Benzylamine | Et₃N | DCM | 25 | 5 | ~93 |

Safety Precautions

-

This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a diverse range of 4-substituted-2-fluoro-3-nitropyridines via nucleophilic aromatic substitution. The high regioselectivity and generally high yields of these reactions make this substrate an important tool for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapy. The protocols provided herein offer a starting point for the synthesis of novel compounds with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of 2,4-Difluoro-3-nitropyridine with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The reaction of 2,4-difluoro-3-nitropyridine with amines is a cornerstone of modern medicinal chemistry and materials science. This process relies on a mechanism known as Nucleophilic Aromatic Substitution (SNAr), which is particularly efficient for electron-deficient aromatic systems.[1] The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.[1]

In this compound, both the pyridine nitrogen and the nitro group at the 3-position activate the fluorine atoms at the C2 and C4 positions for substitution. However, the reaction is highly regioselective, with nucleophilic attack occurring preferentially at the C4 position. This selectivity is governed by the combined electronic effects of the ring nitrogen (para-directing) and the nitro group (ortho, para-directing), which stabilize the negatively charged intermediate formed during the attack at C4 more effectively. The resulting 4-amino-2-fluoro-3-nitropyridine derivatives are valuable building blocks for the synthesis of complex molecules, including potent enzyme inhibitors and other biologically active compounds.[2]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the pyridine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the aromaticity is restored by the elimination of the highly stable fluoride ion, which acts as an excellent leaving group, yielding the final substituted product.

References

Application Notes and Protocols for 2,4-Difluoro-3-nitropyridine in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-3-nitropyridine is a versatile and highly reactive building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its pyridine core, activated by an electron-withdrawing nitro group at the 3-position, renders the C2 and C4 positions susceptible to nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions, allows for sequential and regioselective functionalization. This reactivity profile makes this compound a valuable precursor in medicinal chemistry and materials science, particularly for the construction of complex molecular scaffolds found in kinase inhibitors and other biologically active molecules.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)